molecular formula C4H4BrF5 B1522068 4-Bromo-1,1,1,3,3-pentafluorobutane CAS No. 933600-79-4

4-Bromo-1,1,1,3,3-pentafluorobutane

Cat. No.: B1522068
CAS No.: 933600-79-4
M. Wt: 226.97 g/mol
InChI Key: SEXSQRQVHMOLSW-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1,3,3-pentafluorobutane is a halogenated organic compound with the molecular formula C4H4BrF5 It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1,3,3-pentafluorobutane typically involves halogenation reactions. One common method is the free radical halogenation of 1,1,1,3,3-pentafluorobutane using bromine (Br2) in the presence of ultraviolet (UV) light or a radical initiator. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors equipped with advanced control systems to ensure consistent quality and yield. The process may also include purification steps such as distillation to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,1,1,3,3-pentafluorobutane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 4-bromo-1,1,1,3,3-pentafluorobutanoic acid.

  • Reduction: Reduction reactions may lead to the formation of this compound derivatives with reduced fluorine content.

  • Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: 4-bromo-1,1,1,3,3-pentafluorobutanoic acid.

  • Reduction: Reduced derivatives of this compound.

  • Substitution: Various nucleophilic substitution products.

Scientific Research Applications

4-Bromo-1,1,1,3,3-pentafluorobutane has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of halogenated compounds on biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-1,1,1,3,3-pentafluorobutane exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, its halogenated structure can interact with enzymes and receptors, influencing biological processes.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes.

  • Receptors: Can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 1,1,1,3,3-Pentafluorobutane

  • 4-Bromo-1,1,1,3,3,3-hexafluorobutane

  • 1,1,1,3,3,3-Hexafluorobutane

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Properties

IUPAC Name

4-bromo-1,1,1,3,3-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXSQRQVHMOLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660296
Record name 4-Bromo-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933600-79-4
Record name 4-Bromo-1,1,1,3,3-pentafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933600-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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